2-Methylpropyl 4-(3-bromophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
2-Methylpropyl 4-(3-bromophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a bicyclic core structure with substituents at key positions. The compound features a 3-bromophenyl group at position 4 and a 4-methoxyphenyl group at position 7, along with a 2-methylpropyl ester at position 3. The hexahydroquinoline scaffold is conformationally flexible, with puckering of the non-aromatic ring (positions 1,4,5,6,7,8) playing a critical role in its three-dimensional structure .
Properties
IUPAC Name |
2-methylpropyl 4-(3-bromophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30BrNO4/c1-16(2)15-34-28(32)25-17(3)30-23-13-20(18-8-10-22(33-4)11-9-18)14-24(31)27(23)26(25)19-6-5-7-21(29)12-19/h5-12,16,20,26,30H,13-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSFUNNIDRURSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)Br)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386444 | |
| Record name | ST50709810 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5707-36-8 | |
| Record name | ST50709810 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-(3-bromophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 4-(3-bromophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromophenyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the aromatic rings.
Scientific Research Applications
2-Methylpropyl 4-(3-bromophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its unique structure may offer therapeutic benefits, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 4-(3-bromophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexahydroquinoline derivatives are a well-studied class of compounds due to their structural diversity and biological relevance. Below, the target compound is compared with two structurally related analogs (Table 1), focusing on substituent effects, conformational analysis, and physicochemical properties.
Table 1: Structural and Substituent Comparison
Key Comparisons
Substituent Effects
- Position 4 : The target compound’s 3-bromophenyl group introduces a heavy halogen atom, enhancing molecular weight and lipophilicity (logP ~3.8 estimated) compared to the hydroxyl/methoxy-containing analogs. Bromine’s electron-withdrawing nature may reduce electron density in the aromatic system, affecting reactivity in electrophilic substitution reactions .
- Position 7 : The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the unsubstituted phenyl groups in the analogs. This could influence π-π stacking interactions in crystal packing .
Conformational Flexibility The hexahydroquinoline core adopts a puckered conformation to minimize steric strain. Cremer-Pople puckering parameters (e.g., amplitude $ q $, phase $ \phi $) for similar compounds suggest that bulky substituents at positions 4 and 7 increase out-of-plane distortions . Computational models predict that the 3-bromophenyl group in the target compound may induce a chair-like puckering, whereas hydroxylated analogs favor envelope conformations due to hydrogen bonding .
Hydrogen Bonding and Crystal Packing
- The cyclohexyl and ethyl ester analogs exhibit intermolecular hydrogen bonds involving hydroxyl groups (e.g., O–H···O or N–H···O), stabilizing their crystal lattices . In contrast, the target compound’s bromine and methoxy substituents likely prioritize halogen bonding (C–Br···O) or van der Waals interactions, leading to distinct melting points and solubility profiles .
Physicochemical Properties
- Solubility : The target compound’s bromine atom and methoxy group balance lipophilicity and polarity, suggesting moderate solubility in organic solvents (e.g., DMSO or chloroform). The ethyl ester analog’s hydroxyl group enhances aqueous solubility but reduces membrane permeability .
- Thermal Stability : Halogenated derivatives typically exhibit higher thermal stability. Differential scanning calorimetry (DSC) data for similar brominated compounds show melting points above 200°C, compared to ~180°C for hydroxylated analogs .
Research Findings and Implications
- Structural Studies : Crystallographic analysis using SHELXL or OLEX2 would resolve the target compound’s conformation and intermolecular interactions. Preliminary models suggest that bromine’s steric bulk may reduce symmetry in the unit cell compared to smaller substituents.
- Synthetic Challenges : Introducing bromine at position 4 requires careful optimization to avoid regioselectivity issues, whereas methoxy groups are more straightforward to install via Ullmann or Buchwald-Hartwig couplings .
- Biological Relevance : While biological data are unavailable for the target compound, its analogs show activity in kinase inhibition assays, suggesting that bromine’s electronegativity could modulate target binding affinity .
Biological Activity
The compound 2-Methylpropyl 4-(3-bromophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline family, characterized by its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 524.45 g/mol |
| Molecular Formula | C28H30BrNO4 |
| LogP | 6.5958 |
| LogD | 2.1156 |
| Polar Surface Area | 52.323 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromophenyl and methoxyphenyl groups enhances its lipophilicity, allowing it to penetrate cell membranes effectively.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The hexahydroquinoline scaffold is known for its ability to disrupt bacterial cell walls and inhibit growth1.
- Anticancer Properties : Studies have shown that derivatives of hexahydroquinolines can induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway2. The specific compound may exhibit similar effects due to its structural features.
- Anti-inflammatory Effects : Compounds containing methoxy groups are often associated with anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and pathways such as NF-kB3.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various hexahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating a broad spectrum of activity.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values in the micromolar range. Mechanistic studies suggested that this was mediated through cell cycle arrest at the G2/M phase and induction of apoptosis.
Case Study 3: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
